N,N-bis(4-methoxybenzyl)methanesulfonamide
Description
This compound is frequently utilized in organic synthesis as a precursor or intermediate, particularly in the construction of heterocyclic frameworks such as thiazinanes . The 4-methoxybenzyl (PMB) groups serve dual roles: they act as protecting groups for the sulfonamide nitrogen and enhance solubility in organic solvents due to their lipophilic nature.
Key synthetic applications include its use in Michael addition reactions and subsequent cyclization steps to form bioactive thiazinane derivatives. For instance, treatment with lithium hexamethyldisilazide (LiHMDS) facilitates deprotonation, enabling reactions with electrophiles like diethyl chlorophosphate to yield alkenyl sulfonamides (e.g., compound 38, 80% yield) . Deprotection under basic conditions (e.g., NaOMe) removes the PMB groups, generating the free sulfonamide for further functionalization .
Properties
IUPAC Name |
N,N-bis[(4-methoxyphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-21-16-8-4-14(5-9-16)12-18(23(3,19)20)13-15-6-10-17(22-2)11-7-15/h4-11H,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVYWKCJBKSIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N,N-bis(4-methoxybenzyl)methanesulfonamide typically involves the nucleophilic substitution of methanesulfonyl chloride or a related sulfonylating agent by bis(4-methoxybenzyl)amine or its derivatives. The key challenge is to achieve selective N,N-disubstitution without overreaction or side-product formation.
Preparation from Bis(4-methoxyphenyl)methanamine and Methanesulfonyl Chloride
One of the most direct and scalable methods involves the reaction of bis(4-methoxyphenyl)methanamine with methanesulfonyl chloride under controlled conditions:
-
- Bis(4-methoxyphenyl)methanamine is first prepared or isolated (e.g., via Grignard reaction of 4-methoxybenzonitrile with 4-methoxyphenylmagnesium bromide).
- In an inert solvent such as dichloromethane, the amine is treated with a base (e.g., triethylamine) to capture HCl formed during the reaction.
- Methanesulfonyl chloride is added slowly at low temperature (0–10 °C) to control the reaction rate and minimize side reactions.
- The reaction mixture is allowed to warm to room temperature and stirred until completion.
- Workup involves aqueous washes to remove inorganic salts, drying, and concentration to isolate the crude product.
- Purification by recrystallization or chromatography yields the desired this compound as a solid.
Reaction Conditions and Yields:
- Temperature control is critical, typically starting at 0–5 °C and then warming to ambient.
- Triethylamine equivalents are generally 2–3 times the amine to ensure complete neutralization of HCl.
- Yields reported in similar sulfonamide preparations range from 70% to 90% after purification.
| Reagent | Amount/Equiv. | Conditions | Outcome |
|---|---|---|---|
| Bis(4-methoxyphenyl)methanamine | 1.0 equiv | Dissolved in DCM | Starting amine |
| Triethylamine | 3.0 equiv | Added at 0–5 °C | Base to neutralize HCl |
| Methanesulfonyl chloride | 2.5 equiv | Added slowly, <10 °C | Sulfonylating agent |
| Reaction time | 1.5–2 hours | Room temperature | Completion of sulfonamide formation |
| Workup | Aqueous wash, drying | Standard organic extraction | Crude product isolation |
| Purification | Recrystallization | Vacuum drying at 40 °C | Pure this compound |
This method is referenced in patent WO2020084491A1, describing related sulfonamide syntheses.
Alternative Routes via N-Substituted Amines and Sulfonylation
Another approach involves preparing N-substituted amines bearing 4-methoxybenzyl groups followed by sulfonylation:
Synthesis of Bis(4-methoxybenzyl)amine:
- Prepared by reacting 4-methoxybenzyl halides with ammonia or primary amines under nucleophilic substitution conditions.
- Alternatively, Grignard reagents derived from 4-methoxyphenyl derivatives react with nitriles to form the corresponding amines.
-
- The amine is reacted with methanesulfonyl chloride or methanesulfonic anhydride in the presence of a base.
- The reaction is typically carried out under inert atmosphere and controlled temperature to avoid side reactions.
- Purification involves aqueous workup and chromatographic or crystallization techniques.
This general method is supported by sulfonamide synthesis literature and exemplified in related diaryl sulfonamide preparations.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Direct Sulfonylation of Amine | Bis(4-methoxyphenyl)methanamine, CH3SO2Cl | DCM, triethylamine, 0–25 °C | 70–90 | Most straightforward and scalable |
| N-Substituted Amine Sulfonylation | N-substituted amines, methanesulfonyl chloride | Inert atmosphere, base, RT to reflux | 60–85 | Requires prior amine synthesis |
| One-Pot Catalytic Arylation | Anisole derivatives, copper/iron catalysts | Sequential heating (40 °C, then 130 °C) | 42–89 | Innovative, less conventional, catalyst-dependent |
Research Findings and Analytical Data
Spectroscopic Characterization:
- ^1H NMR typically shows singlets for methoxy protons (~3.7–3.8 ppm) and benzylic CH2 protons (~4.0 ppm).
- ^13C NMR confirms aromatic carbons and methoxy carbons around 55 ppm.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with formula C16H19NO_5S.
Purity and Physical Properties:
- The compound is usually isolated as an off-white solid.
- Melting points vary depending on purity but generally fall within 90–140 °C.
- Purification by recrystallization from ethyl acetate/hexanes or flash chromatography is effective.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(4-methoxybenzyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinamide derivatives.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide derivatives.
Substitution: Various substituted methanesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N,N-bis(4-methoxybenzyl)methanesulfonamide has shown promise as a potential therapeutic agent, particularly in cancer treatment. Research indicates that it can inhibit the Mcl-1 protein, which is often overexpressed in various cancers, including breast and lung cancer . Inhibiting Mcl-1 may promote apoptosis in cancer cells, making this compound a candidate for further development in oncology.
Enzyme Inhibition Studies
The sulfonamide group in this compound is known for its ability to interact with enzymes. This compound can serve as a tool for studying enzyme kinetics and inhibition mechanisms. Its structure allows it to form hydrogen bonds with active sites on enzymes, potentially leading to insights into enzyme regulation and function.
Organic Synthesis
In organic chemistry, this compound acts as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, making it valuable for creating diverse chemical entities.
Case Study 1: Cancer Treatment
A study published in a patent application highlighted the effectiveness of this compound in inhibiting Mcl-1 in vitro. The results indicated that treatment with this compound led to reduced viability of cancer cells expressing high levels of Mcl-1, suggesting its potential as a therapeutic agent against hematologic malignancies .
Case Study 2: Enzyme Interaction
Research examining the interaction between sulfonamides and various enzymes demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. This study provided insights into how structural modifications could enhance binding affinity and specificity for target enzymes .
Data Tables
Mechanism of Action
The mechanism of action of N,N-bis(4-methoxybenzyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Substituent Effects on Reactivity and Stability
N,N′-[Methylenebis(4,1-phenyleneiminocarbonyl)]bis[4-methylbenzenesulfonamide] (CAS RN: 151882-81-4)
- Structure: Contains two 4-methylbenzenesulfonamide groups linked via a methylenebis(phenyleneiminocarbonyl) spacer.
- Key Differences :
- Substituents : Methyl groups (electron-donating but less bulky than PMB) vs. PMB groups (stronger electron-donating methoxy substituents).
- Reactivity : The methyl groups offer moderate steric hindrance, whereas PMB groups enhance solubility and stabilize intermediates via resonance.
- Applications : Primarily used in polymer chemistry and as a cross-linking agent due to its rigid backbone .
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide (CAS RN: 171414-16-7)
- Structure : Features a nitro group on the benzene ring adjacent to the sulfonamide.
- Key Differences :
- Electronic Effects : The nitro group is electron-withdrawing, increasing sulfonamide acidity (pKa ~3–4) compared to the electron-donating PMB groups (pKa ~8–9).
- Synthetic Utility : Nitro groups facilitate nucleophilic aromatic substitution, whereas PMB groups are more suited for protection/deprotection strategies .
4-Methyl-N,N-bis(2-(4-methylphenylsulfonamido)ethyl)benzenesulfonamide
Comparative Data Table
*Yields reported for key steps in representative syntheses.
Spectroscopic and Physical Properties
- NMR Shifts :
- This compound :
- ¹H NMR: Methoxy protons at δ 3.75–3.82 ppm (singlet), aromatic protons at δ 6.8–7.3 ppm .
- ¹³C NMR: Methoxy carbons at δ 55.2 ppm, sulfonamide sulfur at δ 42.5 ppm .
- N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide (CAS RN: N/A):
¹H NMR: Imine proton at δ 8.3 ppm, methoxy protons at δ 3.8 ppm .
Thermal Stability : PMB derivatives exhibit higher thermal stability (decomposition >200°C) compared to nitro-substituted sulfonamides (<150°C) due to resonance stabilization .
Reactivity in Organic Transformations
- Deprotection Efficiency :
- Electrophilic Reactions :
- PMB-substituted sulfonamides undergo Friedel-Crafts alkylation more readily than methyl analogues due to enhanced electron density .
- Nitro-substituted derivatives participate in Suzuki-Miyaura couplings when paired with boronic acids (e.g., 4-(N,N-bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid, CAS RN: 913835-48-0) .
Biological Activity
N,N-bis(4-methoxybenzyl)methanesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H21NO3S
- Molecular Weight : Approximately 319.4 g/mol
- Functional Groups : The compound features a methanesulfonamide group and two 4-methoxybenzyl moieties, which contribute to its unique reactivity and interactions with biological systems.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in the context of enzyme inhibition and protein binding. Key findings include:
- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific metabolic enzymes, potentially affecting metabolic pathways. This activity has been quantified using enzyme kinetics and metabolomics approaches.
- Protein Binding : The compound exhibits selective interactions with proteins, suggesting a role in modulating biological processes through protein-ligand interactions .
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with an appropriate amine in the presence of a base such as sodium hydride. The following steps outline the synthesis process:
- Formation of Sulfonamide Linkage : The amine reacts with 4-methoxybenzyl chloride to form a sulfonamide linkage.
- Deprotection : Under acidic conditions, the protecting groups can be removed to yield the final product.
This compound's mechanism of action primarily revolves around its ability to interact with target enzymes and proteins, influencing their activity and potentially leading to therapeutic effects.
Case Studies
- Inhibition Studies : A study published in Nature highlighted the inhibition of phosphopantetheinyl transferase by this compound, an essential enzyme in Mycobacterium tuberculosis biosynthesis. The compound demonstrated significant inhibitory effects in both in vitro and in vivo assays, suggesting its potential as a lead compound for tuberculosis treatment .
- Pharmacokinetics : Preliminary pharmacokinetic assessments have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound, indicating its potential as a drug candidate with good bioavailability and half-life characteristics.
Comparative Analysis
The biological activity of this compound can be compared to other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)methanesulfonamide | Methyl group instead of methoxy | Different enzyme interaction profile |
| N-(3,5-dimethylphenyl)methanesulfonamide | Dimethyl substitution | Altered steric hindrance affecting enzyme interactions |
| N-(4-chlorobenzyl)methanesulfonamide | Chlorine substitution | Increased lipophilicity may influence pharmacokinetics |
This table illustrates how variations in substituents can significantly impact biological properties and activities.
Q & A
Q. What are the established synthetic routes for N,N-bis(4-methoxybenzyl)methanesulfonamide, and how are intermediates characterized?
Methodological Answer: A common synthetic approach involves coupling methanesulfonyl chloride with bis(4-methoxybenzyl)amine under anhydrous conditions. Key intermediates, such as bis(4-methoxybenzyl)amine, are synthesized via reductive amination of 4-methoxybenzaldehyde with methanesulfonamide derivatives. Characterization typically employs:
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELXL for small-molecule structures . Key steps:
- Data collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 298 K.
- Refinement: Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
- Validation: R-factor < 0.05 and wR₂ < 0.15 indicate high precision .
Advanced Questions
Q. How can computational methods (e.g., DFT or MD simulations) predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonamide sulfur may act as a Lewis acid in Pd-catalyzed couplings .
- Molecular Dynamics (MD): Simulates solvation effects and steric hindrance from methoxybenzyl groups, which influence reaction kinetics .
- Software: Gaussian 16 (DFT) and GROMACS (MD) with OPLS-AA force fields .
Q. How do structural modifications (e.g., substituent variation) affect the bioactivity of sulfonamide derivatives?
Methodological Answer:
- SAR Studies: Replace 4-methoxy groups with electron-withdrawing groups (e.g., -NO₂) to enhance binding to biological targets (e.g., carbonic anhydrase).
- Crystallographic Analysis: Compare hydrogen-bonding networks in sulfonamide-protein complexes. For example, methoxy groups may reduce steric clashes in hydrophobic pockets .
- Bioassays: Measure IC₅₀ values against enzymes or cell lines to quantify potency shifts .
Data Contradiction and Analysis
Q. How should researchers resolve discrepancies in reported crystallographic data for sulfonamide derivatives?
Methodological Answer:
- Cross-validation: Compare R-factors, bond lengths, and angles with structurally similar compounds. For example, N-(4-methoxyphenyl)benzenesulfonamide has an R-factor of 0.056 , while N-(4-methoxybenzoyl)benzenesulfonamide shows R = 0.05 .
- Twinned Data: Use SHELXE to detect and model twinning, which can artificially lower R-factors .
- Deposition: Verify data in the Cambridge Structural Database (CSD) for consistency.
Experimental Design
Q. How to design a kinetic study for sulfonamide derivative synthesis under varying catalytic conditions?
Methodological Answer:
- Variables: Catalyst (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄), base (Cs₂CO₃ vs. K₃PO₄), solvent (DMF vs. THF) .
- Monitoring: Use HPLC or in situ IR to track reaction progress.
- Table 1: Example reaction optimization (hypothetical data):
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 78 | |
| Pd(PPh₃)₄ | K₃PO₄ | THF | 62 |
Advanced Analytical Techniques
Q. How does High-Resolution Mass Spectrometry (HRMS) distinguish between isomeric sulfonamide derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
